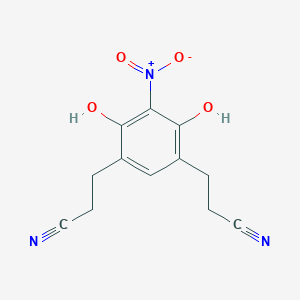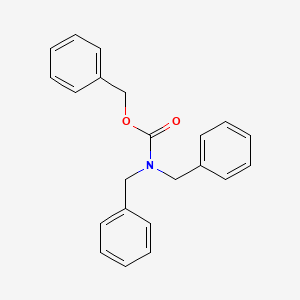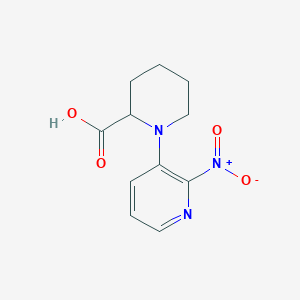
2,2,3-Trimethyl-5-oxohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethyl-5-oxohexanal is an organic compound with a unique structure characterized by the presence of three methyl groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-5-oxohexanal can be achieved through several methods. One common approach involves the oxidation of 2,2,3-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3-trimethylhexanol using a metal catalyst such as palladium or platinum. This method offers higher efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trimethyl-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or hydrazines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,2,3-trimethylhexanol.
Substitution: Formation of oximes or hydrazones.
Aplicaciones Científicas De Investigación
2,2,3-Trimethyl-5-oxohexanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethyl-5-oxohexanal involves its reactivity at the carbonyl carbon. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo redox reactions, altering its oxidation state and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3-Trimethylhexanal: Lacks the ketone functional group, making it less reactive in certain reactions.
2,2,3-Trimethyl-4-oxohexanal: Similar structure but with the ketone group at a different position, leading to different reactivity and properties.
2,2,3-Trimethyl-5-hydroxyhexanal: Contains a hydroxyl group instead of a ketone, resulting in different chemical behavior.
Propiedades
Número CAS |
88245-90-3 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-5-oxohexanal |
InChI |
InChI=1S/C9H16O2/c1-7(5-8(2)11)9(3,4)6-10/h6-7H,5H2,1-4H3 |
Clave InChI |
ASTVNWOMIGONEA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
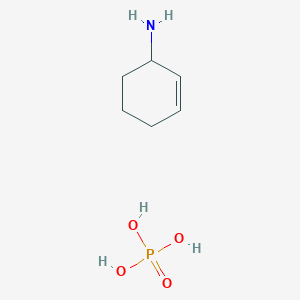
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
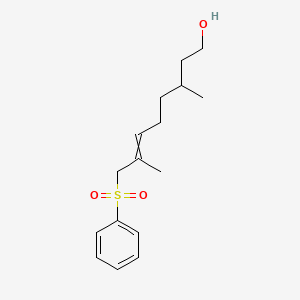
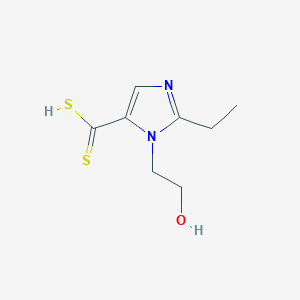
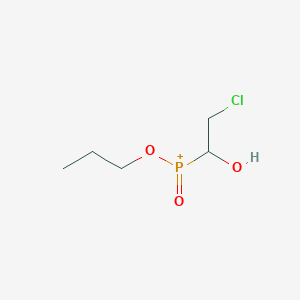
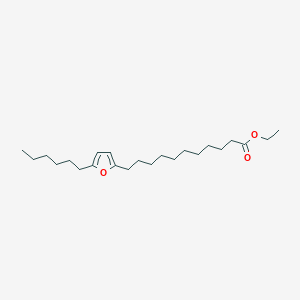
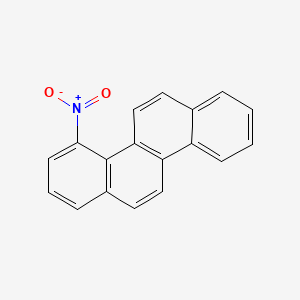
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
